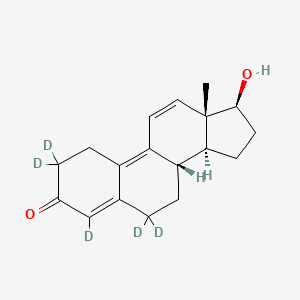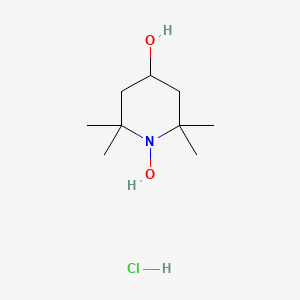
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is an organic compound classified as a hydroxylamine. It is a white solid and is known for being the reduced derivative of the popular radical 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This compound has garnered interest due to its mild basic properties and its applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) using a suitable reducing agent. The reaction typically occurs under mild conditions and yields the desired hydroxylamine product .
Industrial Production Methods
In industrial settings, the production of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol often involves large-scale reduction processes. These processes are optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to its radical form, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: It can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Reagents like acetyl chloride or methanesulfonyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol involves its ability to interact with molecular targets through hydrogen bonding and redox reactions. The hydroxyl and imino groups in the compound can form bi-directional hydrogen bonds, inhibiting ion migration and reinforcing interface contact. This interaction improves the stability of certain materials, such as perovskites .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable radical used in various oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidinol: Another hydroxylamine with similar properties.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: A related compound used in different chemical applications.
The uniqueness of 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-ol lies in its mild basic properties and its versatility in undergoing various chemical reactions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
4972-11-6 |
|---|---|
Molekularformel |
C9H20ClNO2 |
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h7,11-12H,5-6H2,1-4H3;1H |
InChI-Schlüssel |
QCJDXHSSMDQRBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
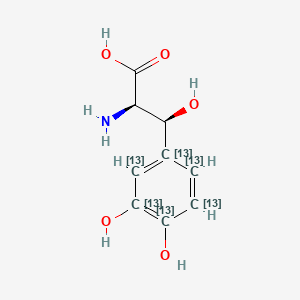

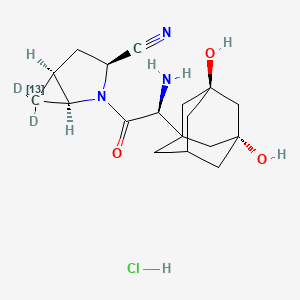
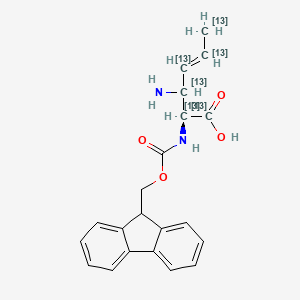
![((2S,3R)-4-(4-(((((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl)oxy)carbonyl)amino)-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamic Acid Phenylmethyl Ester](/img/structure/B13841732.png)
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
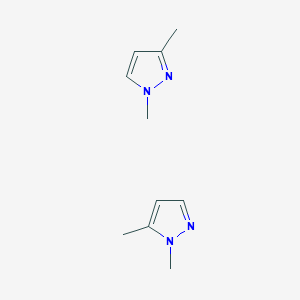
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)

![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
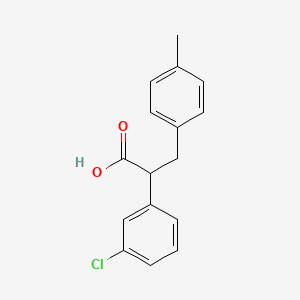
![(2R,5R)-6-[(1S,3Z,5S)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-2-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13841759.png)
